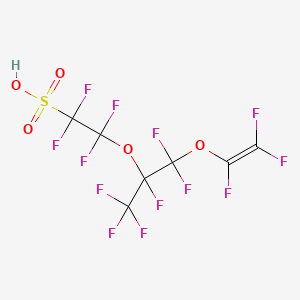

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid

CAS No.: 29311-67-9

Cat. No.: VC12002027

Molecular Formula: C7HF13O5S

Molecular Weight: 444.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29311-67-9 |

|---|---|

| Molecular Formula | C7HF13O5S |

| Molecular Weight | 444.13 g/mol |

| IUPAC Name | 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid |

| Standard InChI | InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) |

| Standard InChI Key | AUUAIQGEFIEHRO-UHFFFAOYSA-N |

| SMILES | C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |

| Canonical SMILES | C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

PF-3,6-DMO-SA belongs to the class of perfluoroalkyl ether sulfonic acids (PFESAs), with the molecular formula and a molecular weight of 444.1241 g/mol . Its sodium salt form, Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic Acid Sodium Salt, has the formula and a molecular weight of 466.106 g/mol . The compound features a branched fluorinated backbone with two ether oxygen atoms and a methyl group, as shown in its SMILES notation:

.

Structural Variants and Related Compounds

-

Sulfonyl Fluoride Precursor: The synthesis of PF-3,6-DMO-SA typically proceeds via its sulfonyl fluoride derivative, Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride (PSVE), which is hydrolyzed to yield the sulfonic acid .

-

Sodium Salt: The deprotonated form, , is commercially available as a reference standard with >95% purity .

Table 1: Key Chemical Identifiers

| Property | PF-3,6-DMO-SA | Sodium Salt | Sulfonyl Fluoride (PSVE) |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 444.1241 | 466.106 | 482.10 |

| CAS Number | 146167-72-8 | 1250953-45-7 | Not reported |

| Purity | >95% | >95% | >90% |

Synthesis and Manufacturing

Industrial Synthesis of PSVE

The patent CN112250603A outlines a two-step process for synthesizing PSVE, the precursor to PF-3,6-DMO-SA:

-

Low-Temperature Addition Reaction: Tetrafluoroethane-beta-sultone reacts with hexafluoropropylene oxide (HFPO) at 0–30°C under catalytic conditions to form an intermediate.

-

Decarboxylation: The intermediate undergoes salt formation with alkali metal carbonates (e.g., ) at 150–200°C, followed by decarboxylation at 300–400°C to yield PSVE.

Key parameters include:

-

Molar Ratio: HFPO to tetrafluoroethane-beta-sultone = 1–5:1 .

-

Reaction Time: 1–8 hours for Step 1; 10–25 minutes for Step 2 .

Conversion to Sulfonic Acid

PSVE is hydrolyzed under basic conditions to produce PF-3,6-DMO-SA, which is neutralized to its sodium salt for commercial distribution .

Physical and Chemical Properties

Aqueous Diffusion Behavior

A 2024 study employing NMR diffusion-ordered spectroscopy (DOSY) reported the aqueous diffusion coefficient () of PF-3,6-DMO-SA as at 25°C . Ether linkages in PFAS increase compared to fully carbon-chain analogs (e.g., PFOA: ) .

Table 2: Environmental Properties

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Aqueous Diffusion Coefficient | 25°C, 0.1 M NaCl | ||

| Solubility in Water | >500 mg/L | 20°C | |

| Storage Stability | Stable at -20°C | Neat form, inert atmosphere |

Environmental Impact and Behavior

Mobility in Aquatic Systems

The ether linkages in PF-3,6-DMO-SA enhance its mobility in water compared to non-ether PFAS . This property complicates remediation efforts, as the compound resists adsorption to common activated carbon filters.

Persistence and Degradation

Like most PFAS, PF-3,6-DMO-SA is resistant to thermal, chemical, and biological degradation due to its strong C-F bonds. No natural degradation pathways have been identified in peer-reviewed literature .

Future Research Directions

-

Degradation Techniques: Develop advanced oxidation processes targeting ether-linked PFAS.

-

Alternative Polymers: Explore non-fluorinated ionomers to reduce environmental impact.

-

Global Monitoring: Expand detection methods for PF-3,6-DMO-SA in groundwater and biota.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume